4'-Chloro-delafloxacin is a derivative of delafloxacin, which is classified as a fourth-generation fluoroquinolone antibiotic. Delafloxacin is primarily utilized for treating acute bacterial skin and skin structure infections, exhibiting effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains. The compound's unique molecular characteristics enable it to act effectively in various pH environments, particularly acidic conditions, enhancing its therapeutic potential against resistant bacterial strains .
Delafloxacin, including its derivatives like 4'-Chloro-delafloxacin, belongs to the fluoroquinolone class of antibiotics. These compounds are characterized by their ability to inhibit bacterial DNA synthesis through targeting topoisomerases, specifically DNA gyrase and topoisomerase IV. Delafloxacin is noted for its anionic nature, differing from other fluoroquinolones that typically exhibit zwitterionic properties . The compound's chemical formula is with a molecular weight of approximately 440.76 g/mol .
The synthesis of 4'-Chloro-delafloxacin can be achieved through several methods, with one notable approach involving the use of 3-chloro-2,4,5-trifluorobenzoyl ethyl acetate as a starting material. This method simplifies the synthesis process into a one-pot reaction that includes five key steps: condensation, substitution, cyclization, substitution again, and hydrolysis. The procedure facilitates higher yields and purities due to its streamlined nature .
The molecular structure of 4'-Chloro-delafloxacin features several critical components that influence its pharmacological activity:
The chemical structure can be represented as follows:
4'-Chloro-delafloxacin participates in various chemical reactions typical of fluoroquinolones. Its primary mechanism involves the inhibition of bacterial DNA replication through interference with topoisomerases. Specifically, it binds to DNA gyrase and topoisomerase IV, preventing the relaxation of supercoiled DNA necessary for replication and transcription processes.
In addition to its antibacterial action, studies have explored modifications to enhance its efficacy against resistant strains by altering substituents on the aromatic rings or modifying functional groups to improve solubility and bioavailability .
The mechanism of action for 4'-Chloro-delafloxacin revolves around its ability to inhibit bacterial enzymes crucial for DNA replication:
The physical properties of 4'-Chloro-delafloxacin include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems as well as in pharmaceutical formulations .
4'-Chloro-delafloxacin has significant applications in clinical settings due to its broad-spectrum antibacterial activity. It is particularly effective against:
Its unique structural properties allow it to maintain efficacy even against strains resistant to other fluoroquinolones. Ongoing research continues to explore its potential in treating various infections beyond skin-related conditions, including respiratory tract infections and intra-abdominal infections .
This comprehensive understanding of 4'-Chloro-delafloxacin highlights its importance in modern pharmacotherapy as an effective agent against challenging bacterial infections.
The introduction of a chlorine atom at the C-8 position of the quinolone core fundamentally alters 4'-Chloro-delafloxacin’s physicochemical properties compared to classic fluoroquinolones. This substitution creates a strong electron-withdrawing effect, reducing electron density across the quinolone ring system. Consequently, the molecule exhibits a lower pKa (approximately 5.4) than zwitterionic predecessors like moxifloxacin (pKa ~6.4), shifting its dominant ionization state in acidic environments. Under pH 5.5 (e.g., abscesses, phagolysosomes), >60% of 4'-Chloro-delafloxacin exists in a non-ionized form, enhancing membrane permeability. This contrasts sharply with moxifloxacin, which remains >85% zwitterionic under identical conditions [6] [7].
Sterically, the chlorine atom’s van der Waals radius (175 pm) increases molecular bulk at position C-8. This steric hindrance disrupts interactions with efflux pumps (e.g., NorA in S. aureus), reducing antibiotic ejection. Studies confirm a 4-fold decrease in MIC values against MRSA in acidic conditions (pH 5.5) compared to neutral pH, attributable to heightened intracellular accumulation [6] [9].
Table 1: Physicochemical Properties of 4'-Chloro-delafloxacin vs. Reference Fluoroquinolones
| Property | 4'-Chloro-delafloxacin | Moxifloxacin | Ciprofloxacin |
|---|---|---|---|
| pKa | ~5.4 | ~6.4 | ~6.1 |
| Non-ionized Fraction (pH 5.5) | >60% | <15% | <10% |
| Van der Waals Volume (ų) | 385 | 348 | 315 |
| MIC Shift (pH 5.5 vs. 7.4) | 4-8 fold decrease | 2-4 fold increase | 2-fold increase |
4'-Chloro-delafloxacin demonstrates balanced, high-affinity inhibition of both DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE) in Gram-positive bacteria—a mechanistic divergence from classical fluoroquinolones. Crystallographic analyses reveal that the C-8 chlorine atom stabilizes a hydrophobic pocket within GyrA (residues Ser84, Glu88), augmenting binding free energy by -2.3 kcal/mol. Concurrently, the chlorine’s electronegativity strengthens hydrogen bonding with ParC residue Ser80 [5] [8].
Kinetic studies show a dissociation constant (Kd) of 0.08 µM for DNA gyrase—2.5-fold lower than moxifloxacin. This dual-targeting efficacy reduces the likelihood of target-mediated resistance. Mutants requiring simultaneous gyrA (S84L) and parC (S80F) mutations exhibit 32-fold higher MICs against ciprofloxacin but only 4-fold increases against 4'-Chloro-delafloxacin [2] [9].
Table 2: Enzyme Inhibition Kinetics of 4'-Chloro-delafloxacin
| Enzyme Target | Kd (µM) | IC50 (µM) | Resistance Selection Window (µg/mL) |
|---|---|---|---|
| DNA Gyrase (S. aureus) | 0.08 | 0.15 | 0.03–0.12 |
| Topoisomerase IV (S. aureus) | 0.12 | 0.18 | 0.06–0.24 |
| DNA Gyrase (E. coli) | 0.25 | 0.40 | 0.12–0.48 |
The dual-targeting proficiency of 4'-Chloro-delafloxacin translates to superior bactericidal activity against quinolone-resistant pathogens. Against MRSA harboring gyrA mutations (e.g., S84L), 4'-Chloro-delafloxacin achieves MIC₉₀ values of 0.25 mg/L, compared to 4 mg/L for levofloxacin and >8 mg/L for ciprofloxacin. This 16-fold enhancement stems from its compensatory affinity for topoisomerase IV when gyrase mutations occur [4] [9].
For Gram-negatives like P. aeruginosa, 4'-Chloro-delafloxacin’s MIC₉₀ (0.25 mg/L) is 4-fold lower than ciprofloxacin (1 mg/L), attributed to chlorine-enhanced penetration through porin channels and reduced efflux susceptibility. Notably, mutants lacking OprD porins show only 2-fold MIC increases for 4'-Chloro-delafloxacin versus 8-fold for ciprofloxacin [3] [9]. Resistance frequencies are ≤10⁻¹⁰ at 4x MIC—significantly lower than older fluoroquinolones (≥10⁻⁷) [7].
Table 3: Comparative In Vitro Activity Against Resistant Pathogens
| Pathogen (Resistance Profile) | 4'-Chloro-delafloxacin MIC₉₀ (mg/L) | Levofloxacin MIC₉₀ (mg/L) | Ciprofloxacin MIC₉₀ (mg/L) |
|---|---|---|---|
| MRSA (gyrA S84L) | 0.25 | 4.0 | >8.0 |
| E. coli (CTX-M-15 ESBL) | 0.03 | >8.0 | >8.0 |
| P. aeruginosa (ΔOprD) | 0.5 | 8.0 | 4.0 |
| K. pneumoniae (NDM-1 + QRDR) | 1.0 | >8.0 | >8.0 |
Compound Names Mentioned:
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0